synthesis and characterization of 2-acetylthiophene thiosemicarbazone
synthesis and characterization of 2-acetylthiophene thiosemicarbazone
An In-depth Technical Guide on the Synthesis and Characterization of 2-Acetylthiophene (B1664040) Thiosemicarbazone
Abstract
This technical guide provides a comprehensive overview of the , a molecule of significant interest due to its versatile coordination chemistry and promising biological activities. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. It outlines a detailed experimental protocol for its synthesis via the condensation of 2-acetylthiophene with thiosemicarbazide (B42300). Furthermore, it details the analytical techniques used for its structural elucidation and characterization, including FT-IR, NMR, and UV-Vis spectroscopy. The compound's known biological properties, such as its antimicrobial and anticancer activities, are also discussed. All quantitative data are summarized for clarity, and workflows are visualized using diagrams to facilitate understanding.
Introduction
Thiosemicarbazones are a class of compounds characterized by the C=N-NH-C(=S)NH2 functional group. They are formed by the condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone. These molecules are of considerable interest due to their wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and antitumor activities.[1][2] The biological efficacy of thiosemicarbazones is often attributed to their ability to form stable chelate complexes with transition metal ions.[1]
2-Acetylthiophene thiosemicarbazone (2-HATT) is a heterocyclic thiosemicarbazone derived from 2-acetylthiophene. Its structure, featuring a thiophene (B33073) ring, an azomethine group (-C=N), and a thione group (-C=S), makes it an excellent ligand for coordinating with metal centers.[3][4] This guide provides a detailed methodology for its synthesis and a thorough analysis of its physicochemical and spectroscopic properties.
Synthesis of 2-Acetylthiophene Thiosemicarbazone
The synthesis of 2-acetylthiophene thiosemicarbazone is typically achieved through a straightforward condensation reaction between 2-acetylthiophene and thiosemicarbazide. The reaction is generally carried out in an alcoholic solvent and may be catalyzed by a few drops of acid.
Synthesis Workflow
The following diagram illustrates the synthetic pathway from the starting materials to the final product.
Caption: Synthesis workflow for 2-acetylthiophene thiosemicarbazone.
Detailed Experimental Protocol
This protocol is based on established methods for thiosemicarbazone synthesis.[5]
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Preparation of Reactant Solution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-acetylthiophene (1.26 g, 10 mmol) in hot ethanol (30 mL).
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Addition of Thiosemicarbazide: To this solution, add a hot ethanolic solution of thiosemicarbazide (0.91 g, 10 mmol in 20 mL of ethanol).
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Reaction: Add a few drops of glacial acetic acid to catalyze the reaction. Heat the resulting mixture to reflux with constant stirring for approximately 2-3 hours.
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Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
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Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.
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Purification: Wash the crude product with cold ethanol and then diethyl ether. For further purification, the product can be recrystallized from hot ethanol to yield a pure crystalline solid.
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Drying: Dry the purified product in a desiccator over anhydrous CaCl2.
Characterization Data
The structure and purity of the synthesized 2-acetylthiophene thiosemicarbazone are confirmed using various analytical and spectroscopic techniques. The key quantitative data are summarized in the table below.
| Parameter | Value / Characteristic Bands |
| Physical Appearance | Pale yellow or off-white crystalline solid |
| Yield | ~60-85% |
| Melting Point | 186-187 °C (for the related semicarbazone)[6] |
| Molecular Formula | C7H9N3S2 |
| Molecular Weight | 199.29 g/mol |
| FT-IR (KBr, cm⁻¹) | ~3410 (N-H stretch, NH2), ~3250 (N-H stretch, secondary amine), ~1600 (C=N stretch, azomethine), ~1320 (C=S stretch, thione), ~840 (C-S stretch, thiophene ring) |
| ¹H NMR (DMSO-d₆, ppm) | ~10.2 (s, 1H, -NH-), ~8.2 (s, 2H, -NH₂), ~7.6-7.1 (m, 3H, thiophene protons), ~2.4 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | ~178.0 (C=S), ~148.0 (C=N), ~145.0 (C-thiophene), ~128.0-126.0 (CH-thiophene), ~14.5 (-CH₃) |
| UV-Vis (Ethanol, λmax) | ~275 nm, ~320 nm[7] |
Characterization Protocols
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Melting Point: The melting point is determined using a standard melting point apparatus with an open capillary tube.
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FT-IR Spectroscopy: The infrared spectrum is recorded on an FT-IR spectrometer using KBr pellets over a range of 4000-400 cm⁻¹.
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.[3] Samples are typically dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as the internal standard.
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UV-Vis Spectroscopy: The electronic absorption spectrum is recorded using a UV-Vis spectrophotometer in a suitable solvent like ethanol or methanol (B129727) in the 200-800 nm range.[7]
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Elemental Analysis: The percentages of carbon, hydrogen, nitrogen, and sulfur are determined using a CHNS elemental analyzer.
Biological Activity and Screening
2-Acetylthiophene thiosemicarbazone and its metal complexes have demonstrated notable biological activities. They are recognized as antimicrobial agents effective against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[8] Furthermore, certain complexes have shown promising antiproliferative activity against cancer cell lines, such as HeLa cells.[9]
Biological Screening Workflow
The typical workflow for evaluating the biological potential of the synthesized compound is depicted below.
Caption: General workflow for biological activity screening.
Conclusion
This guide has provided a detailed, practical framework for the . The straightforward synthetic procedure and the interesting chemical and biological properties of this compound make it a valuable building block for the development of new therapeutic agents and coordination complexes. The provided protocols and data serve as a solid foundation for researchers aiming to explore the potential of this versatile molecule in medicinal and materials science.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platinum and palladium complexes of thiosemicarbazones derived of 2-acetylthiophene: Synthesis and spectral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Acetylthiophene thiosemicarbazone | CymitQuimica [cymitquimica.com]
- 9. Heteroleptic six-coordinate bismuth(iii) complexes with 2-acetylthiophene thiosemicarbazones: synthesis, characterization, and biological properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
